molecular formula C8H5BrF4 B2445463 5-Bromo-2-(trifluoromethyl)benzyl fluoride CAS No. 2244086-36-8

5-Bromo-2-(trifluoromethyl)benzyl fluoride

Cat. No.: B2445463
CAS No.: 2244086-36-8
M. Wt: 257.026
InChI Key: BXGCSWBIUITCHE-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzyl fluoride is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzyl fluoride, where the benzene ring is substituted with a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)benzyl fluoride can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethyl)benzyl fluoride using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)benzyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzyl fluorides, benzyl alcohols, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)benzyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(trifluoromethyl)benzyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-bromo-2-(fluoromethyl)-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-6-1-2-7(8(11,12)13)5(3-6)4-10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGCSWBIUITCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CF)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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